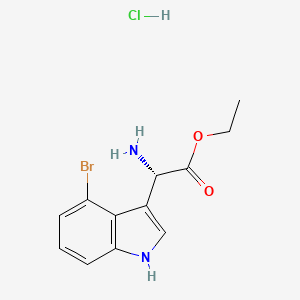
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic organic compound that features an indole moiety substituted with a bromine atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate: The brominated indole is then reacted with ethyl glycinate hydrochloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted indole derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the bromine substitution.
(S)-Ethyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate hydrochloride: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can influence its reactivity and biological activity, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C12H14BrClN2O2 |
|---|---|
Poids moléculaire |
333.61 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-2-(4-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)7-6-15-9-5-3-4-8(13)10(7)9;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
Clé InChI |
YSYUDHWJESPREH-MERQFXBCSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1=CNC2=C1C(=CC=C2)Br)N.Cl |
SMILES canonique |
CCOC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


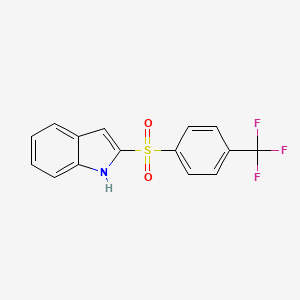
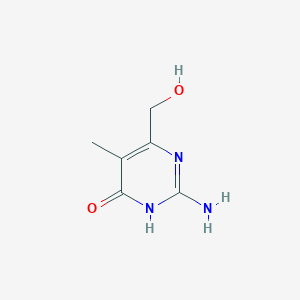


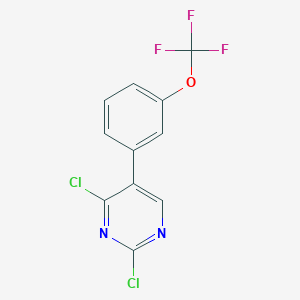
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
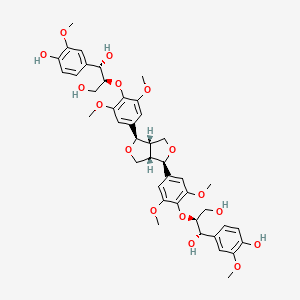
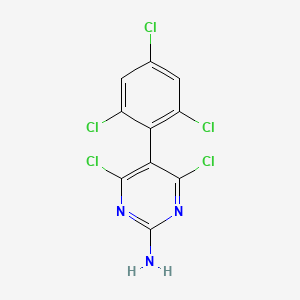

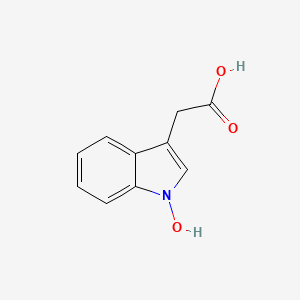
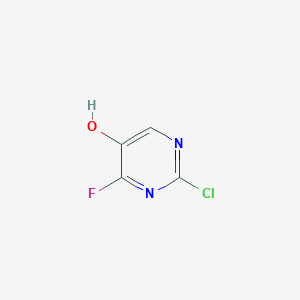
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
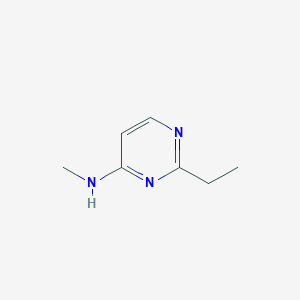
![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
